N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-24-14-8-6-5-7-12(14)15(21)18-17-20-19-16(23-17)13-9-10(2)22-11(13)3/h5-9H,4H2,1-3H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCBUHMMHMKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide” typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran as the starting material.
Attachment of the benzamide moiety: The final step involves the coupling of the oxadiazole-furan intermediate with an ethylthio-substituted benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furanones, while reduction of the oxadiazole ring could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it could act by inhibiting the synthesis of bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazole and benzamide derivatives, focusing on substituent effects and biological activities:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Substituent Impact on Bioactivity Furan vs. Dimethylfuran: LMM11 (furan-2-yl) and the target compound (2,5-dimethylfuran) differ in furan substitution. Sulfamoyl vs. Ethylthio: LMM5/LMM11 feature sulfamoyl groups, which are polar and may engage in hydrogen bonding. In contrast, the ethylthio group in the target compound is more lipophilic, favoring membrane penetration and hydrophobic interactions .
Antifungal Activity
- LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with IC₅₀ values in the micromolar range. The target compound’s ethylthio and dimethylfuran groups could modulate similar pathways but require empirical validation .
Antimicrobial Applications
- Benzofuran-oxadiazole hybrids (e.g., 2a/2b) exhibit antimicrobial activity through laccase catalysis. The target compound’s benzamide core and sulfur-containing substituents may similarly disrupt microbial enzymes or membranes .
Structural Flexibility
- Insect growth regulators (e.g., a4) and antifungal agents (e.g., LMM5) share the 1,3,4-oxadiazole scaffold but differ in substituent-driven applications. The target compound’s ethylthio and dimethylfuran groups position it closer to antifungal/antimicrobial agents than insecticidal ones .
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring and a dimethylfuran moiety , which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 347.36 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with oxadiazole and furan derivatives often exhibit antimicrobial properties. In particular, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Oxadiazole derivatives | Antibacterial | |
| Furan-based compounds | Antifungal |
The mechanism of action may involve disrupting cell wall synthesis or interfering with metabolic pathways critical for microbial survival.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. The oxadiazole ring is known to interact with DNA and inhibit tumor cell proliferation. In vitro studies have indicated:
- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
This suggests potential for development as an antimicrobial agent.
Study 2: Anticancer Activity
A separate investigation assessed the anticancer activity of the compound on human cancer cell lines. Key findings included:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
These findings support the hypothesis that this compound may serve as a lead in anticancer drug development.
The specific mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Pathways : Targeting enzymes involved in cell wall synthesis or metabolic pathways.
- DNA Interaction : Binding to DNA and disrupting replication processes in cancer cells.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Use iodine or Cu(I) catalysts to accelerate cyclization steps .
- Purification : Employ column chromatography or recrystallization for ≥95% purity .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent integration and spatial arrangement .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the oxadiazole and benzamide regions .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane) or C18 columns .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for its anticancer activity?
Answer:
SAR experimental design :
Substituent variation : Synthesize analogs with modified furan (e.g., 2,5-dichloro) or benzamide (e.g., methyl → methoxy) groups .
Biological screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify active motifs .
Computational modeling : Perform molecular docking to predict interactions with targets like topoisomerase II or tubulin .
Q. Example finding :
- Derivatives with electron-withdrawing groups on the benzamide moiety show 3–5× higher activity than unsubstituted analogs .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Key approaches :
Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) to minimize variability .
Validate targets : Confirm mechanism via enzyme inhibition assays (e.g., kinase profiling) or siRNA knockdown of proposed targets .
Solubility correction : Account for solubility differences in DMSO/PBS buffers using LC-MS quantification of bioactive concentrations .
Q. Case study :
- Discrepancies in IC₅₀ values for leukemia cells were traced to differences in serum content (10% vs. 5% FBS) altering compound uptake .
Basic: What are key considerations for solvent and catalyst selection in the cyclization step?
Answer:
- Solvents :
- DMF/DMSO : Enhance nucleophilicity of intermediates but may require post-reaction dialysis .
- THF/EtOH : Suitable for milder reactions but risk incomplete cyclization .
- Catalysts :
- Iodine : Effective for oxadiazole formation at 70°C but may iodinate aromatic rings .
- Cu(I) : Accelerate cyclization but require inert atmospheres to prevent oxidation .
Advanced: How can computational modeling predict biological target interactions?
Answer:
Methodology :
Docking simulations : Use AutoDock Vina to model binding poses with proteins (e.g., EGFR, PARP). Prioritize poses with ΔG < -8 kcal/mol .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Pharmacophore mapping : Identify critical H-bond acceptors (oxadiazole O) and hydrophobic regions (dimethylfuran) .
Q. Validation :
- Predicted tubulin-binding activity was confirmed via competitive assays with colchicine .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Anticancer : MTT/WST-1 assays on 72-hour cultures with IC₅₀ determination .
- Antimicrobial : Broth microdilution (MIC) against S. aureus and C. albicans .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
Advanced: How to validate the compound’s mechanism of action involving enzyme inhibition?
Answer:
Enzyme assays : Measure inhibition of purified enzymes (e.g., HDACs) via fluorogenic substrates .
Cellular thermal shift assay (CETSA) : Confirm target engagement by quantifying protein stabilization post-treatment .
CRISPR-Cas9 knockout : Ablate proposed targets (e.g., TOP2A) and assess resistance phenotype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
